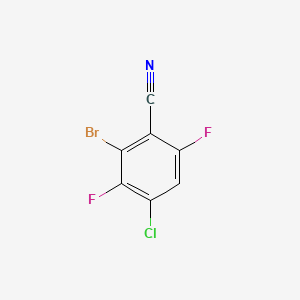
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is a heterocyclic organic compound with the molecular formula C11H10BrN3. This compound features a bromine atom attached to a pyridine ring, which is further connected to another pyridine ring through a nitrogen atom. The presence of the bromine atom and the pyridine rings makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine typically involves the bromination of N-methyl-N-(pyridin-2-yl)pyridin-2-amine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. The use of automated systems and reactors can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various organometallic reagents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products can include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include nitroso or nitro derivatives.
Reduction Reactions: Reduced products typically include primary or secondary amines.
Aplicaciones Científicas De Investigación
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique properties and reactivities, making them useful in catalysis and material science. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a single pyridine ring.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a benzamide group instead of a second pyridine ring.
N-(pyridin-2-yl)amides: Similar functional groups but different overall structure.
Uniqueness
6-Bromo-N-methyl-N-(pyridin-2-yl)pyridin-2-amine is unique due to the presence of two pyridine rings connected through a nitrogen atom and the bromine substituent
Propiedades
Fórmula molecular |
C11H10BrN3 |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
6-bromo-N-methyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H10BrN3/c1-15(10-6-2-3-8-13-10)11-7-4-5-9(12)14-11/h2-8H,1H3 |
Clave InChI |
IOLPUJSCZNBOFE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=NC(=CC=C1)Br)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)



![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)

![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)





